(R)-2-(Pyrrolidin-1-yl)butanamide
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Overview
Description
®-2-(Pyrrolidin-1-yl)butanamide is an organic compound that features a pyrrolidine ring attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-1-yl)butanamide typically involves the reaction of a suitable butanamide derivative with pyrrolidine under controlled conditions. One common method involves the use of a base-promoted reaction where the butanamide derivative is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-2-(Pyrrolidin-1-yl)butanamide may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to carry out the reaction under optimized conditions, allowing for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidine nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-2-(Pyrrolidin-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-1-yl)butanamide: The enantiomer of ®-2-(Pyrrolidin-1-yl)butanamide, which may exhibit different biological activity due to its stereochemistry.
N-Methyl-2-pyrrolidinone: A structurally similar compound with different functional groups and properties.
2-Pyrrolidinone: Another related compound with a simpler structure.
Uniqueness
®-2-(Pyrrolidin-1-yl)butanamide is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a butanamide backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2R)-2-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-7(8(9)11)10-5-3-4-6-10/h7H,2-6H2,1H3,(H2,9,11)/t7-/m1/s1 |
InChI Key |
DQOSEHWNUDEBQL-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N)N1CCCC1 |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1 |
Origin of Product |
United States |
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